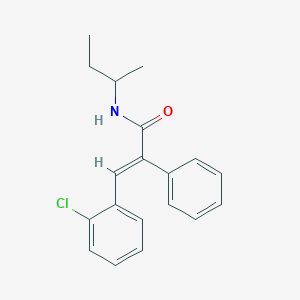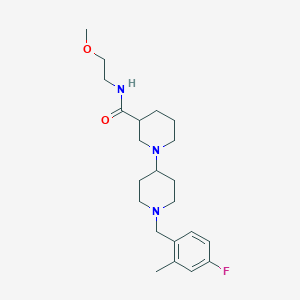
N-(sec-butyl)-3-(2-chlorophenyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-3-(2-chlorophenyl)-2-phenylacrylamide, also known as BCAA or N-(sec-butyl)-2-(2-chlorophenyl)-3-phenylprop-2-enamide, is a synthetic compound that belongs to the class of acrylamides. BCAA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of N-(sec-butyl)-3-(2-chlorophenyl)-2-phenylacrylamide is not fully understood. However, it is believed to exert its neuroprotective effects by modulating various signaling pathways involved in neuronal cell death and inflammation. This compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. It also inhibits the activation of the NF-κB signaling pathway, which is involved in the regulation of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative stress. It can also decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which can reduce inflammation. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(sec-butyl)-3-(2-chlorophenyl)-2-phenylacrylamide in lab experiments is its neuroprotective effects, which can prevent neuronal cell death and improve cognitive function. It is also relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(sec-butyl)-3-(2-chlorophenyl)-2-phenylacrylamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects, and further research is needed to determine its efficacy in treating these diseases. Another area of interest is its potential applications in sports nutrition. This compound is a popular supplement among athletes, and further research is needed to determine its effects on athletic performance and recovery. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-3-(2-chlorophenyl)-2-phenylacrylamide involves the reaction between sec-butylamine, 2-chlorobenzaldehyde, and phenylacetic acid. The reaction is carried out in the presence of a catalyst and solvent under specific conditions. The resulting product is purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
N-(sec-butyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal cell death caused by various factors such as oxidative stress, glutamate toxicity, and inflammation. This compound has also been shown to enhance cognitive function and memory retention in animal models.
Propriétés
IUPAC Name |
(E)-N-butan-2-yl-3-(2-chlorophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-3-14(2)21-19(22)17(15-9-5-4-6-10-15)13-16-11-7-8-12-18(16)20/h4-14H,3H2,1-2H3,(H,21,22)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKXDZUSELAGSK-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=CC1=CC=CC=C1Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C(=C/C1=CC=CC=C1Cl)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5370054.png)
![3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B5370062.png)
![{2-chloro-4-[2-cyano-2-(3-methylphenyl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5370071.png)

![2-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5370088.png)
![2-(phenylthio)-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5370093.png)
![1-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5370106.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2,6-dihydroxybenzamide](/img/structure/B5370116.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5370131.png)
![6-methyl-4-{[(6-methyl-1H-benzimidazol-2-yl)methyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5370140.png)
![4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5370152.png)
![1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5370153.png)
![7-(2,5-dimethoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5370156.png)
![methyl (methyl{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}amino)acetate](/img/structure/B5370161.png)